D-Leucinol
Overview
Description
D-Leucinol, also known as D-tert-leucine, is a derivative of the amino acid leucine. It is an enantiomerically pure compound that has been synthesized through an enzyme-catalyzed oxidative resolution of a racemic mixture of dl-tert-leucine . The synthesis process involves the use of leucine dehydrogenase and a highly efficient irreversible NAD(+)-regenerating step by NADH oxidase, resulting in an enantiomeric excess of greater than 99% .
Synthesis Analysis
The synthesis of D-Leucinol is a notable example of the application of enzymatic methods in the production of enantiomerically pure amino acids. The enzymatic oxidation system described in the research selectively oxidizes the L-amino acid, leaving the D-enantiomer intact . This method is efficient and selective, providing a high yield of the desired product with minimal by-products.
Molecular Structure Analysis
The molecular structure of D-Leucinol is closely related to that of leucine, an amino acid that plays a significant role in the stabilization of protein structures, such as the dimeric leucine zipper coiled coil . The structure of D-Leucinol would be expected to exhibit similar stabilizing properties due to its leucine moiety. However, the specific molecular interactions and stability contributions of D-Leucinol in biological systems or synthetic materials have not been detailed in the provided papers.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of D-Leucinol, they do provide insights into the reactivity of leucine and its derivatives. For instance, leucine can participate in the formation of peptide bonds in proteins , and its derivatives can be involved in the synthesis of complex molecules, such as the peptide antibiotic Leucinostatin D . These reactions are crucial for the biological activity and synthesis of various compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of D-Leucinol can be inferred from studies on related compounds. For example, spectroscopic, thermal, and structural studies of new l-leucine and d-leucine complexes with chloranilic acid have been conducted . These studies revealed that leucine molecules exist in protonated form in the crystal and that the complexes exhibit characteristic Cotton effects in circular dichroism spectra, indicating their chiral nature . Thermal analysis showed decomposition and combustion processes occurring at temperatures around 220-227°C . Although these properties are for leucine complexes, they provide a context for understanding the behavior of D-Leucinol in various conditions.
Scientific Research Applications
Organocatalytic Applications
D-Leucinol, also referred to as leucinol in scientific literature, has been highlighted for its role as an efficient organocatalyst in chemical reactions. Specifically, leucinol has demonstrated effectiveness as an organocatalyst in the aldol reaction of isatin and its derivatives with acetone, exhibiting unique mechanistic features in the formulation of the reaction's transition state (Malkov et al., 2007).
Nutritional Intervention and Metabolic Effects
Dietary supplementation of leucine, an amino acid closely related to D-Leucinol, has been explored for therapeutic interventions in metabolic dysfunctions. Studies have shown that dietary leucine supplementation can reduce insulin resistance, hepatic steatosis, and ameliorate diabetic nephropathy (DN) in db/db mice, indicating its potential as a nutritional intervention to attenuate metabolic disorders such as fatty liver and early-stage DN in type II diabetes (Kuan‐Hsing Chen et al., 2018).
Antimicrobial Applications
Leucinol, or derivatives thereof, have also been studied for their antimicrobial properties. For instance, the nonapeptide Leucinostatin A, which is related to leucinol, has shown effects on biological membrane models, indicating potential antimicrobial and ionophoric activity against cell membranes (Fresta et al., 2000).
Biomedical Research
In the realm of biomedical research, studies have leveraged D-Leucinol derivatives for therapeutic purposes. For example, the novel actinomycin D analog Leu5AMD, which incorporates D-Leucinol, has exhibited potent antitumor effects on human gastric carcinoma cell lines and Sarcoma xenograft in mice, suggesting its potential as a chemotherapeutical agent for solid cancers (Wang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044482 | |
Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leucinol | |
CAS RN |
53448-09-2 | |
Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D(-)-Leucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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